

# L002: A Potent and Selective KAT3B Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**L002** (also known as NSC764414) has emerged as a significant small molecule inhibitor of the lysine acetyltransferase KAT3B, more commonly known as p300. Identified through high-throughput screening, **L002** demonstrates potent and selective inhibition of p300's catalytic activity, leading to downstream effects on histone acetylation, tumor suppressor p53 activation, and the STAT3 signaling pathway. This technical guide provides a comprehensive overview of **L002**, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and its effects on key cellular signaling pathways. The information presented herein is intended to support further research and development of **L002** and similar molecules as potential anticancer therapeutics.

## Introduction to L002 and KAT3B (p300)

KAT3B (p300) is a crucial transcriptional co-activator that plays a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Its involvement in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, has made it a compelling target for cancer therapy. Dysregulation of p300 activity is frequently observed in various cancers, contributing to uncontrolled cell proliferation and survival.

**L002** was identified from a library of 622,079 compounds in a screen for molecules cytotoxic to the triple-negative breast cancer (TNBC) cell line MDA-MB-231, but not to normal human



mammary epithelial cells.[1][2] Subsequent biochemical assays confirmed its inhibitory activity against the p300 catalytic domain.[1][2]

# **Quantitative Data on L002 Efficacy**

The inhibitory potency and selectivity of **L002** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of L002 against p300 and Other Acetyltransferases

| Target Enzyme                     | IC50 (μM)                 | Reference(s) |
|-----------------------------------|---------------------------|--------------|
| p300 (KAT3B)                      | 1.98                      | [1][2][3][4] |
| p300/CBP-associated factor (PCAF) | 35                        | [3][4][5]    |
| GCN5                              | 34                        | [3][4][5]    |
| KAT5, KAT6B, KAT7                 | No significant inhibition | [1]          |

Table 2: Specificity of **L002** against Other Enzyme Classes

| Enzyme Class                            | Specific Enzymes<br>Tested                                     | Result        | Reference(s) |
|-----------------------------------------|----------------------------------------------------------------|---------------|--------------|
| Histone Deacetylases<br>(HDACs)         | HDAC1, HDAC6,<br>HDAC11                                        | No inhibition | [1]          |
| Histone<br>Methyltransferases<br>(HMTs) | DOT1, EZH1, G9a,<br>PRMT1, SETD2,<br>SET7-9, SMYD2,<br>SUV39H2 | No inhibition | [1]          |

### **Mechanism of Action**

**L002** exerts its biological effects by directly inhibiting the acetyltransferase activity of p300. This inhibition leads to a reduction in the acetylation of key cellular proteins, thereby modulating their function and impacting downstream signaling pathways.



#### **Inhibition of Histone Acetylation**

**L002** has been shown to markedly suppress the acetylation of histone H3 and H4 in various cancer cell lines, including the TNBC cell line MDA-MB-468.[1][2] This reduction in histone acetylation is a direct consequence of p300 inhibition and is a key indicator of **L002**'s on-target activity in a cellular context.

#### **Inhibition of p53 Acetylation**

The tumor suppressor protein p53 is a well-known substrate of p300. Acetylation of p53 is critical for its stability and transcriptional activity. **L002** has been demonstrated to inhibit the acetylation of p53 in cells treated with etoposide, a DNA-damaging agent that induces p53 activation.[3][5]

### **Suppression of STAT3 Activation**

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. The acetylation of STAT3 by p300 is required for its dimerization and subsequent activation. **L002** has been shown to suppress the activation of STAT3.[1][3][5]

# **Signaling Pathway Analysis**

The following diagram illustrates the role of KAT3B (p300) in the STAT3 signaling pathway and the point of intervention for **L002**.



Click to download full resolution via product page

KAT3B (p300) in the STAT3 signaling pathway and **L002** inhibition.

# **Experimental Protocols**



While the seminal paper by Yang et al. (2013) does not provide exhaustive step-by-step protocols, the following sections outline the methodologies based on the available information and standard laboratory practices.

## In Vitro p300 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of **L002** on the enzymatic activity of p300.

- Principle: A radiometric or fluorescence-based assay is used to quantify the transfer of an acetyl group from acetyl-CoA to a histone substrate by recombinant p300.
- Reagents:
  - Recombinant human p300 catalytic domain
  - Histone H3 or H4 peptide substrate
  - [3H]-Acetyl-CoA or fluorescently labeled Acetyl-CoA
  - L002 (or other test compounds) at various concentrations
  - Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT, and a protease inhibitor cocktail)
- General Procedure:
  - Recombinant p300 is incubated with the histone substrate and varying concentrations of L002 in the assay buffer.
  - The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.
  - The reaction is allowed to proceed for a defined period at 30°C.
  - The reaction is stopped, and the acetylated histone product is separated from the unincorporated [3H]-Acetyl-CoA (e.g., by spotting onto phosphocellulose filter paper followed by washing).
  - The amount of incorporated radioactivity is quantified using a scintillation counter.



 IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cell-Based Histone Acetylation Assay**

This assay evaluates the ability of **L002** to inhibit histone acetylation within a cellular context.

- Principle: Cancer cells are treated with L002, and the global levels of histone H3 and H4
  acetylation are assessed by Western blotting.
- Cell Lines: MDA-MB-468, MDA-MB-231, or other relevant cancer cell lines.
- Reagents:
  - L002 at various concentrations
  - Cell lysis buffer (e.g., RIPA buffer)
  - Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3
     (as a loading control)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
- General Procedure:
  - Cells are seeded in multi-well plates and allowed to adhere overnight.
  - Cells are treated with varying concentrations of L002 for a specified duration (e.g., 24 hours).
  - Cells are harvested and lysed to extract total protein.
  - Protein concentration is determined using a standard assay (e.g., BCA assay).
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
- The membrane is washed and incubated with HRP-conjugated secondary antibodies.
- The signal is detected using a chemiluminescent substrate and an imaging system.
- The band intensities are quantified to determine the relative levels of histone acetylation.

### In Vivo Xenograft Tumor Growth Inhibition Study

This study assesses the anti-tumor efficacy of **L002** in a preclinical animal model.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
   The mice are then treated with L002, and tumor growth is monitored over time.
- Animal Model: Athymic nude mice.
- Cell Line: MDA-MB-468 human triple-negative breast cancer cells.
- · General Procedure:
  - MDA-MB-468 cells are injected subcutaneously into the flank of the mice.
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into control and treatment groups.
  - The treatment group receives intraperitoneal injections of L002 at a specified dose and schedule. The control group receives a vehicle control.
  - Tumor volume is measured regularly (e.g., twice a week) using calipers.
  - At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone acetylation markers).

# **In Vivo Efficacy**

In a xenograft model using the triple-negative breast cancer cell line MDA-MB-468, **L002** potently suppressed tumor growth and histone acetylation in the tumor tissue.[1][2] This



demonstrates that **L002** has in vivo activity and can effectively engage its target in a whole-animal setting.

# **Clinical Development**

It is important to note that while the compound name "L002" has appeared in the context of clinical trials, these instances refer to different molecules being investigated for distinct indications such as longevity in dogs (LOY-002), Alzheimer's disease (AL002), and dry eye disease (ILYX-002). To date, there is no publicly available information on clinical trials for L002 (NSC764414) as a KAT3B inhibitor for cancer treatment.

#### Conclusion

**L002** is a valuable research tool for investigating the biological roles of KAT3B (p300) in cancer and other diseases. Its well-characterized in vitro and in vivo activity, coupled with its selectivity, makes it a strong candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies with **L002**. Future research should focus on optimizing its pharmacokinetic properties and further evaluating its therapeutic potential in a broader range of cancer models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]



 To cite this document: BenchChem. [L002: A Potent and Selective KAT3B Inhibitor for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103937#I002-as-a-kat3b-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com